Product packaging for Dapivirine-d11(Cat. No.:)

Dapivirine-d11

Cat. No.: B588875
M. Wt: 340.5 g/mol
InChI Key: ILAYIAGXTHKHNT-UXJCIKOESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapivirine-d11, with the molecular formula C20H19N5, is a deuterium-labeled analog of Dapivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) . This stable isotope is specifically designed for use in quantitative bioanalytical method development, serving as a critical internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Its primary research value lies in improving the accuracy and precision of pharmacokinetic studies by correcting for variability in sample preparation and instrument analysis, thereby enabling reliable quantification of its non-deuterated counterpart in complex biological matrices. The parent compound, Dapivirine, exerts its mechanism by specifically inhibiting the HIV-1 Gag-Pol polyprotein, thereby blocking the viral reverse transcriptase function and preventing HIV replication . Dapivirine has been extensively investigated as the active pharmaceutical ingredient in a sustained-release vaginal ring for the prevention of HIV-1 infection . Research-grade this compound is an essential tool for supporting ongoing and future studies into the biodistribution, metabolism, and sustained release profiles of next-generation HIV prevention technologies, including long-acting and multi-purpose prevention products . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N5 B588875 Dapivirine-d11

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYIAGXTHKHNT-UXJCIKOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Dapivirine-d11 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated in vaginal rings for sustained topical delivery.[1][2][3][4][5] The accurate quantification of Dapivirine in various biological matrices is paramount for pharmacokinetic studies, adherence monitoring, and overall efficacy assessment of these delivery systems.[1][2][6][7] This technical guide provides an in-depth exploration of the purpose and application of Dapivirine-d11 in research, focusing on its critical role as an internal standard in bioanalytical assays.

Core Purpose of this compound: An Ideal Internal Standard

This compound is a stable, isotopically labeled version of Dapivirine where eleven hydrogen atoms have been replaced with deuterium. This structural modification is the cornerstone of its utility in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Its primary purpose is to serve as an internal standard (IS) .[1][9]

An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Dapivirine) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[9] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:[8][9]

  • Correction for Variability: It accurately corrects for variations that can occur during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[8][9]

  • Similar Behavior: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to Dapivirine.[8][9] This ensures that any loss or enhancement of the analyte signal during the analytical process is mirrored by the internal standard.

  • Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the accuracy and precision of the quantitative results are significantly improved.[1][10][11]

Application in Dapivirine Quantification: Bioanalytical Workflow

The quantification of Dapivirine in biological matrices such as plasma, cervicovaginal fluid, and tissue is a critical component of clinical and preclinical research.[1][3][6][7][12] this compound is integral to the validated LC-MS/MS methods used for this purpose.

A typical bioanalytical workflow for the quantification of Dapivirine using this compound as an internal standard is depicted below.

Bioanalytical Workflow for Dapivirine Quantification Bioanalytical Workflow for Dapivirine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, CVF, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Addition of known amount of IS Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into UHPLC/HPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Selective Reaction Monitoring (SRM) Integration Peak Area Integration (Dapivirine & this compound) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Dapivirine Concentration Calibration->Result

Bioanalytical workflow for Dapivirine quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Dapivirine in human plasma, synthesized from published research.[1][13]

Sample Preparation
  • Aliquoting: Aliquot 100 µL of human plasma (or other biological matrix) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of a working solution of this compound in a suitable solvent (e.g., acetonitrile) to each sample to achieve a final concentration of, for instance, 2.5 ng/mL.[1]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma. Vortex mix thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL of 20% acetonitrile in water with 0.1% formic acid).

Liquid Chromatography
  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A common choice is a Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size).[1][12]

  • Mobile Phase A: Water with 0.1% formic acid.[1][12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][12]

  • Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute Dapivirine and this compound, followed by a re-equilibration step. For example, starting at 20% B, increasing to 50% B over 1 minute.[12]

  • Flow Rate: A representative flow rate is 0.5 mL/min.

  • Column Temperature: Typically maintained at ambient temperature.[1]

Tandem Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions for both Dapivirine and this compound.

    • Dapivirine Transition (example): m/z 330.1 → 144.1

    • This compound Transition (example): m/z 341.2 → 155.2 (Note: The exact m/z values can vary slightly based on the specific deuteration pattern and instrument calibration).

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve maximum sensitivity for both the analyte and the internal standard.

Data Presentation: Quantitative Performance Metrics

The use of this compound as an internal standard allows for the development of robust and sensitive bioanalytical methods. The performance of these assays is characterized by several key quantitative parameters, which are summarized in the tables below based on published data for Dapivirine quantification in various matrices.[1][11][12]

Table 1: Assay Performance for Dapivirine in Human Plasma
ParameterValueReference
Analytical Measuring Range20 - 10,000 pg/mL[1][11]
Lower Limit of Quantification (LLOQ)20 pg/mL[1][6]
Intra-assay Precision (%CV)5.58 - 13.89%[1][11]
Inter-assay Precision (%CV)5.23 - 13.36%[1][11]
Intra-assay Accuracy (% Deviation)-5.61 to 0.75%[1][11]
Inter-assay Accuracy (% Deviation)-4.30 to 6.24%[1][11]
Table 2: Assay Performance for Dapivirine in Cervicovaginal Fluid (on Polyester Swab)
ParameterValueReference
Analytical Measuring Range0.25 - 125 ng/swab[12]
Lower Limit of Quantification (LLOQ)0.250 ng/swab[6][12]
Intra-assay Precision (%CV)1.7 - 12.9%[12]
Inter-assay Precision (%CV)8.2 - 11.2%[12]
Intra-assay Accuracy (% Deviation)-8.4 to 7.6%[12]
Inter-assay Accuracy (% Deviation)-8.9 to 6.3%[12]

Logical Relationships in Quantitative Analysis

The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across a range of concentrations. This relationship is what enables accurate quantification.

Quantitative Relationship with Internal Standard Quantitative Relationship with Internal Standard cluster_inputs MS Detector Outputs cluster_processing Calculation cluster_calibration Calibration cluster_output Final Result Analyte_Response Dapivirine Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Plot against known concentrations Final_Concentration Dapivirine Concentration Calibration_Curve->Final_Concentration Interpolate unknown sample ratio

Quantitative relationship with an internal standard.

Conclusion

This compound is an indispensable tool in the research and development of Dapivirine-based HIV prevention strategies. Its role as a deuterated internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable data on the pharmacokinetic profile of Dapivirine. The use of this compound ensures the accuracy and precision required to assess drug delivery, adherence, and ultimately, the efficacy of this important antiretroviral agent. The methodologies and performance metrics presented in this guide underscore the robustness of analytical techniques that incorporate stable isotope-labeled internal standards, solidifying their place as a cornerstone of modern bioanalysis.

References

Synthesis and Isotopic Labeling of Dapivirine-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of Dapivirine-d11. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection.[1][2][3] Isotopic labeling, particularly with deuterium, is a critical tool in drug development for studying pharmacokinetics, metabolism, and as internal standards in analytical assays. This document outlines a plausible synthetic route for this compound, detailed experimental protocols, and the mechanism of action of Dapivirine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of a key deuterated intermediate, 2,4,6-trimethylaniline-d11. This intermediate is then coupled with a pyrimidine derivative to yield the final product. The overall synthetic strategy is based on established methods for the synthesis of Dapivirine.

Table 1: Summary of Proposed Synthetic Steps and Hypothetical Quantitative Data
StepReactionStarting Material(s)Key Reagent(s)ProductHypothetical Yield (%)Hypothetical Isotopic Purity (%)
1NitrationMesitylene-d12Nitric acid, Sulfuric acid2,4,6-Trimethyl-1-nitrobenzene-d1190>99
2Reduction2,4,6-Trimethyl-1-nitrobenzene-d11H2, Pd/C2,4,6-Trimethylaniline-d1195>99
3Intermediate Synthesis4-Amino-2,6-dichloropyrimidine, 4-AminobenzonitrileSodium hydride4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile85N/A
4Final Coupling4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile, 2,4,6-Trimethylaniline-d11p-Toluenesulfonic acidThis compound75>99

Detailed Experimental Protocols

The following are proposed detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene-d11
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place Mesitylene-d12 (1.0 eq) in a suitable solvent such as dichloromethane.

  • Nitration: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2,4,6-Trimethylaniline-d11
  • Reaction Setup: In a hydrogenation vessel, dissolve 2,4,6-Trimethyl-1-nitrobenzene-d11 (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50 psi. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain 2,4,6-Trimethylaniline-d11, which can be used in the next step without further purification if the purity is high.

Step 3: Synthesis of 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile
  • Reaction Setup: To a solution of 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Addition of Aminobenzonitrile: After stirring for 30 minutes, add a solution of 4-Aminobenzonitrile (1.0 eq) in DMF dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80°C.

  • Reaction Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system.

Step 4: Synthesis of this compound
  • Reaction Setup: In a sealed tube, combine 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile (1.0 eq), 2,4,6-Trimethylaniline-d11 (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to 150-160°C.

  • Reaction Monitoring: Monitor the formation of this compound by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_0 Step 1 & 2: Synthesis of Deuterated Intermediate cluster_1 Step 3: Synthesis of Pyrimidine Intermediate cluster_2 Step 4: Final Coupling Mesitylene_d12 Mesitylene-d12 Nitro_Mesitylene_d11 2,4,6-Trimethyl-1-nitrobenzene-d11 Mesitylene_d12->Nitro_Mesitylene_d11 HNO3, H2SO4 Aniline_d11 2,4,6-Trimethylaniline-d11 Nitro_Mesitylene_d11->Aniline_d11 H2, Pd/C Dapivirine_d11 This compound Aniline_d11->Dapivirine_d11 Dichloropyrimidine 4-Amino-2,6-dichloropyrimidine Intermediate 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile Dichloropyrimidine->Intermediate NaH, DMF Aminobenzonitrile 4-Aminobenzonitrile Aminobenzonitrile->Intermediate Intermediate->Dapivirine_d11 p-TSA, NMP

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action of Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This action halts the viral replication process.

G cluster_0 HIV Replication Cycle cluster_1 Dapivirine's Point of Intervention HIV_RNA HIV RNA Viral_DNA Viral DNA (provirus) HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration New_Virus New HIV Virions Integration->New_Virus Dapivirine Dapivirine RT_Enzyme HIV-1 Reverse Transcriptase Dapivirine->RT_Enzyme Binds to allosteric site Inhibition Inhibition of Reverse Transcriptase RT_Enzyme->Inhibition Inhibition->HIV_RNA Blocks conversion

Caption: Mechanism of action of Dapivirine as an NNRTI.

References

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Dapivirine and Dapivirine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Dapivirine and its deuterated analog, Dapivirine-d11. It delves into their structural distinctions, physicochemical properties, and the anticipated impact of deuteration on the pharmacokinetic and pharmacodynamic profiles of Dapivirine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of antiviral agents and the application of isotopic labeling in drug discovery.

Core Structural Differences and Physicochemical Properties

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a diarylpyrimidine structure.[1][2] Its deuterated isotopologue, this compound, is strategically modified by replacing eleven hydrogen atoms with deuterium. The IUPAC name for this compound is 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile, which precisely indicates the positions of deuterium substitution. These substitutions are on the three methyl groups and two positions on the aniline ring.

The primary structural difference lies in the replacement of protium (¹H) with deuterium (²H), which imparts a greater mass to the molecule. This seemingly subtle change can have significant effects on the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a key step in drug metabolism.[3][4]

Below is a table summarizing the key structural and computed physicochemical properties of both compounds.

PropertyDapivirineThis compoundData Source
Molecular Formula C₂₀H₁₉N₅C₂₀H₈D₁₁N₅PubChem
Molecular Weight 329.4 g/mol 340.5 g/mol PubChem
IUPAC Name 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrilePubChem
XLogP3-AA 4.84.8PubChem (Computed)
Hydrogen Bond Donor Count 22PubChem (Computed)
Hydrogen Bond Acceptor Count 55PubChem (Computed)
Rotatable Bond Count 33PubChem (Computed)

Experimental Protocols

While specific experimental data directly comparing Dapivirine and this compound is not yet publicly available, this section outlines detailed methodologies that would be employed for their synthesis, characterization, and comparative evaluation, based on established protocols for similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general approach is outlined below:

Objective: To synthesize this compound with high isotopic purity.

Materials:

  • Deuterated 2,4,6-trimethylaniline (mesitylamine-d11)

  • 2-amino-4-chloro-pyrimidine

  • 4-aminobenzonitrile

  • Appropriate solvents and catalysts

Procedure:

  • Synthesis of deuterated 2,4,6-trimethylaniline: This key intermediate would be synthesized using commercially available deuterated precursors, for example, through the reduction of a corresponding nitromesitylene derivative using a deuterium source or by H/D exchange reactions on 2,4,6-trimethylaniline under specific catalytic conditions.

  • Coupling Reaction: The deuterated trimethylaniline would then be coupled with 2-amino-4-chloro-pyrimidine in a nucleophilic aromatic substitution reaction.

  • Final Coupling: The resulting intermediate would be subsequently coupled with 4-aminobenzonitrile to yield the final product, this compound.

  • Purification and Characterization: The final product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.

Analytical Characterization and Comparative Analysis

Objective: To quantify and compare the physicochemical and pharmacokinetic properties of Dapivirine and this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the quantification of Dapivirine in biological matrices and can be adapted for the comparative analysis of Dapivirine and this compound.[5][6][7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • For pharmacokinetic studies, plasma, tissue, or other biological samples would be collected at various time points after administration of either Dapivirine or this compound.

    • Proteins are precipitated from the samples using a solvent like acetonitrile.

    • The supernatant is then evaporated and reconstituted in the mobile phase.

    • A known concentration of an internal standard (e.g., a different isotopologue of Dapivirine like Dapivirine-d4) is added to each sample for accurate quantification.[5]

  • Chromatographic Separation:

    • The extracted samples are injected into the LC system.

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The instrument is operated in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dapivirine, this compound, and the internal standard. The distinct mass-to-charge ratios of Dapivirine and this compound allow for their simultaneous detection and quantification.

In Vitro Pharmacodynamic Comparison: HIV Reverse Transcriptase Inhibition Assay

Objective: To compare the inhibitory activity of Dapivirine and this compound against HIV-1 reverse transcriptase.

Methodology: A commercially available or in-house developed HIV-1 Reverse Transcriptase Assay would be utilized.[10][11][12][13][14]

Procedure:

  • Reaction Setup: A reaction mixture containing a template-primer, deoxynucleotides (dNTPs), and HIV-1 reverse transcriptase enzyme is prepared in a microplate.

  • Inhibitor Addition: Serial dilutions of Dapivirine and this compound are added to the reaction wells.

  • Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

  • Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including colorimetric assays, fluorescent probes, or qPCR.[13]

  • Data Analysis: The concentration of each compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated and compared.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparison of Dapivirine and this compound.

G cluster_legend Legend cluster_pathway Dapivirine Mechanism of Action a Molecule/Protein b Process c Inhibition HIV_Virus HIV-1 Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Dapivirine Dapivirine Dapivirine->RT inhibits Integration Integration into Host Genome Viral_DNA->Integration

Caption: Dapivirine's mechanism of action as a non-nucleoside reverse transcriptase inhibitor.

G cluster_legend Legend cluster_metabolism Anticipated Impact of Deuteration on Dapivirine Metabolism a Compound b Metabolic Process c Outcome d Reduced Rate Dapivirine Dapivirine (with C-H bonds) CYP450 CYP450 Enzymes (CYP3A4/5, CYP2B6, CYP2C19) Dapivirine->CYP450 Dapivirine_d11 This compound (with C-D bonds) Dapivirine_d11->CYP450 Metabolism_H Metabolism (C-H bond cleavage) CYP450->Metabolism_H mediates Metabolism_D Metabolism (C-D bond cleavage) CYP450->Metabolism_D mediates Metabolites_H Metabolites Metabolism_H->Metabolites_H Metabolites_D Metabolites Metabolism_D->Metabolites_D Metabolism_D->Metabolites_D Slower Rate Excretion_H Rapid Excretion Metabolites_H->Excretion_H Excretion_D Slower Excretion Metabolites_D->Excretion_D G cluster_workflow Experimental Workflow for Comparative Analysis Synthesis Synthesis and Purification of Dapivirine and this compound Characterization Structural and Physicochemical Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_PK In Vitro Metabolic Stability Assay (microsomes, hepatocytes) Characterization->In_Vitro_PK In_Vivo_PK In Vivo Pharmacokinetic Study (animal model) Characterization->In_Vivo_PK In_Vitro_PD In Vitro HIV RT Inhibition Assay Characterization->In_Vitro_PD Data_Analysis Comparative Data Analysis (PK parameters, IC50 values) In_Vitro_PK->Data_Analysis In_Vivo_PK->Data_Analysis In_Vitro_PD->Data_Analysis Conclusion Conclusion on the Effect of Deuteration Data_Analysis->Conclusion

References

An In-depth Technical Guide on the Mechanism of Action of Dapivirine-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dapivirine and the pivotal role of its deuterated analog, Dapivirine-d11, as an internal standard in quantitative bioanalysis. This document delves into the principles of stable isotope-labeled internal standards, detailed experimental protocols for Dapivirine quantification, and a summary of relevant quantitative data.

Introduction to Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide to prevent the sexual transmission of the Human Immunodeficiency Virus Type 1 (HIV-1). It is formulated in a flexible silicone vaginal ring that slowly releases the drug over a month, providing a discreet and long-acting method of HIV prevention for women.

Dapivirine, like other NNRTIs, functions by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding is non-competitive with respect to the nucleoside triphosphates. The binding of Dapivirine induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA. This effectively halts the viral replication process at an early stage.

dapivirine_moa cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_dapivirine_action Dapivirine Intervention HIV_Virus HIV-1 Virion Host_Cell Host CD4+ T-Cell HIV_Virus->Host_Cell Binding and Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Release of Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication New_Virions New HIV Virions Replication->New_Virions Dapivirine Dapivirine RT_Enzyme Reverse Transcriptase (RT) Enzyme Dapivirine->RT_Enzyme Binds to NNRTI Pocket Inhibition Inhibition RT_Enzyme->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of action of Dapivirine as an NNRTI.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. While published methods predominantly utilize Dapivirine-d4 (²H₄-dapivirine), the principles described here are directly applicable to this compound.

A deuterated internal standard like this compound is chemically identical to Dapivirine but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium atoms. This subtle difference is key to its function:

  • Co-elution: Dapivirine and this compound have nearly identical physicochemical properties, causing them to behave similarly during sample preparation (e.g., extraction) and chromatographic separation. This ensures they elute from the chromatography column at virtually the same time.

  • Correction for Variability: Any loss of analyte during sample processing or fluctuations in the LC-MS/MS instrument's performance will affect both the analyte and the internal standard to the same extent.

  • Mass Spectrometric Differentiation: Despite co-eluting, the mass spectrometer can distinguish between Dapivirine and this compound based on their different mass-to-charge ratios (m/z).

  • Accurate Quantification: By measuring the ratio of the analyte's response to the internal standard's response, the variability is normalized, leading to highly accurate and precise quantification. This compensates for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.[1]

internal_standard_principle cluster_sample_processing Sample Processing cluster_lc_ms LC-MS/MS Detection Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Chromatography Chromatographic Separation Analysis->Chromatography Mass_Spec Mass Spectrometer Detection Chromatography->Mass_Spec Co-elution Quantification Quantification Mass_Spec->Quantification Ratio of Analyte/IS Response Dapivirine Dapivirine (Analyte) Dapivirine->Chromatography Dapivirine_d11 This compound (IS) Dapivirine_d11->Chromatography

Caption: Principle of using a deuterated internal standard.

Experimental Protocols for Dapivirine Quantification

The following protocols are based on validated LC-MS/MS methods for the quantification of Dapivirine in human plasma and breast milk, using a deuterated internal standard.[1][2]

  • Spiking: To 100 µL of human plasma, add a known amount of Dapivirine-d4 solution in acetonitrile as the internal standard.

  • Protein Precipitation: Add 500 µL of acetonitrile to each well of a 96-well filtration plate containing the plasma samples.

  • Incubation: Incubate the mixture for 5 minutes at room temperature.

  • Elution: Apply a vacuum to elute the analyte and internal standard into a 96-well collection plate.

  • Evaporation: Evaporate the eluents to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Pre-treatment: Combine 0.2 mL of breast milk with 0.15 mL of Dapivirine-d4 in acetonitrile and 0.7 mL of n-hexane to disrupt fat globules.

  • Incubation and Centrifugation: Mix and incubate at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 10 minutes.

  • Solid Phase Extraction (SPE): Add the supernatant to a pre-conditioned Oasis MCX 96-well SPE plate.

  • Washing: Wash the SPE plate to remove interferences.

  • Elution: Elute Dapivirine and the internal standard from the SPE plate.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data and Method Parameters

The following tables summarize the key quantitative data and parameters from validated LC-MS/MS methods for Dapivirine.

Table 1: LC-MS/MS Method Parameters for Dapivirine Quantification

ParameterHuman Plasma Method[1]Breast Milk Method[2]
LC Column Waters BEH C8, 50 x 2.1 mm, 1.7 µmWaters BEH C8, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% to 50% Mobile Phase BNot specified in detail
Flow Rate Not specifiedNot specified
Injection Volume 10 µLNot specified
Mass Spectrometer API 4000API 5000
Ionization Mode Positive Electrospray Ionization (ESI)Positive ESI
Monitored Transition (Dapivirine) m/z 330.4 → 158.1 (quantifier)Not specified
Monitored Transition (Dapivirine-d4 IS) m/z 334.3 → 119.0Not specified

Table 2: Performance Characteristics of Dapivirine Quantification Methods

ParameterHuman Plasma Method[1]Breast Milk Method[2]
Analytical Range 20 - 10,000 pg/mL10 - 1,000 pg/mL
Intra-assay Precision (%CV) 5.58 - 13.89%≤ 14.6%
Inter-assay Precision (%CV) 5.23 - 13.36%≤ 14.6%
Intra-assay Accuracy (% Deviation) -5.61 to 0.75%≤ ± 12.7%
Inter-assay Accuracy (% Deviation) -4.30 to 6.24%≤ ± 12.7%

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation Steps Start Start: Receive Biological Sample Sample_Preparation Sample Preparation Start->Sample_Preparation LC_Separation UHPLC Separation Sample_Preparation->LC_Separation Spike_IS 1. Spike with this compound MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis End End: Report Dapivirine Concentration Data_Analysis->End Extraction_Cleanup 2. Extraction/Cleanup (Protein Precipitation or SPE) Reconstitution 3. Reconstitute in Mobile Phase

Caption: Bioanalytical workflow for Dapivirine quantification.

Conclusion

The use of this compound (or other deuterated analogs like Dapivirine-d4) as an internal standard is indispensable for the accurate and reliable quantification of Dapivirine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed LC-MS/MS methods, validated according to regulatory guidelines, provide the sensitivity and specificity required for pharmacokinetic and clinical studies of this important HIV prevention drug. This technical guide provides researchers and drug development professionals with the fundamental knowledge and practical details to implement robust bioanalytical assays for Dapivirine.

References

Commercial Suppliers and Research Applications of Dapivirine-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Dapivirine. This document is intended to serve as a valuable resource for researchers in pharmacology, virology, and drug metabolism, as well as professionals involved in the development of antiviral therapeutics.

Introduction to Dapivirine and its Deuterated Analog

Dapivirine is a potent NNRTI that specifically targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), thereby inhibiting its replication.[1][2] Its deuterated form, this compound, is a stable isotope-labeled compound that serves as an invaluable tool in bioanalytical studies. The incorporation of eleven deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for the accurate quantification of Dapivirine in various biological matrices.

Commercial Availability of this compound

This compound is available for research purposes from several specialized chemical suppliers. While catalog availability and stock levels may vary, the following companies are recognized as potential sources:

  • Santa Cruz Biotechnology, Inc.

  • US Biological Life Sciences

  • Alfa Chemistry

  • Toronto Research Chemicals (TRC)

  • Cayman Chemical

Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, pricing, and to request a certificate of analysis.

Technical Data and Specifications

Detailed technical specifications for this compound, including purity and isotopic enrichment, are critical for its effective use in quantitative assays. While specific values should be obtained from the supplier's certificate of analysis for a particular lot, representative data for the non-deuterated Dapivirine can provide a useful reference.

Table 1: Representative Technical Data for Dapivirine

ParameterValueSource
Purity ≥98%Cayman Chemical[3]
Molecular Formula C20H19N5Cayman Chemical[3]
Molecular Weight 329.4 g/mol Cayman Chemical[3]
Formulation A crystalline solidCayman Chemical[3]
Solubility (DMF) ~0.3 mg/mLCayman Chemical[3][4]
Solubility (DMSO) ~0.2 mg/mLCayman Chemical[3][4]
Storage -20°CCayman Chemical[3][4]
Stability ≥ 4 yearsCayman Chemical[3][4]

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1329613-10-6[5][6]
Molecular Formula C20H8D11N5[5]
Molecular Weight 340.47 g/mol [5]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Dapivirine, as an NNRTI, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.[7] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the integration of the viral genetic material into the host cell's genome and halting the replication cycle.[3][8][9]

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by Dapivirine Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Enters Nucleus Provirus Provirus Integration->Provirus Integrates into Host Genome Dapivirine Dapivirine Dapivirine->Reverse Transcriptase Allosteric Inhibition

Caption: Mechanism of HIV-1 replication and its inhibition by Dapivirine.

Experimental Protocol: Quantification of Dapivirine in Biological Matrices using this compound as an Internal Standard

The following protocol provides a general methodology for the quantification of Dapivirine in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[10][11] This method is crucial for pharmacokinetic and drug metabolism studies.

5.1. Materials and Reagents

  • Dapivirine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

5.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient elution to separate Dapivirine and this compound from matrix components.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dapivirine and this compound. These transitions need to be optimized on the specific mass spectrometer being used.

5.4. Data Analysis

  • Quantify the concentration of Dapivirine in the samples by calculating the peak area ratio of Dapivirine to this compound and comparing it to a standard curve prepared in the same biological matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC Separation LC Separation Collect Supernatant->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Peak Integration Peak Integration MS Detection (MRM)->Peak Integration Calculate Area Ratio Calculate Area Ratio Peak Integration->Calculate Area Ratio Quantification Quantification Calculate Area Ratio->Quantification

Caption: Experimental workflow for Dapivirine quantification.

Conclusion

This compound is a critical tool for researchers engaged in the preclinical and clinical development of Dapivirine. Its commercial availability enables the development of robust and reliable bioanalytical methods essential for understanding the pharmacokinetics, safety, and efficacy of this important anti-HIV agent. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. For specific applications and troubleshooting, it is recommended to consult the relevant scientific literature and the technical support of the respective suppliers.

References

Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that confirms that a specific batch of a product meets its predetermined specifications. For an active pharmaceutical ingredient (API) like this compound, the CoA provides a detailed summary of the quality control testing performed.

Representative Certificate of Analysis for this compound

The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of this compound.

Test Specification Result Method
Appearance White to off-white powderConformsVisual
Identification by HPLC The retention time of the sample corresponds to that of the reference standardConformsHPLC-UV
Identification by Mass Spectrometry The mass spectrum of the sample corresponds to that of the reference standardConformsLC-MS/MS
Purity by HPLC ≥ 98.0%99.8%HPLC-UV
Related Substances by HPLC Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%ConformsHPLC-UV
Residual Solvents Meets the requirements of USP <467>ConformsGas Chromatography (GC)
Heavy Metals ≤ 20 ppmConformsICP-MS
Loss on Drying ≤ 1.0%0.2%USP <731>
Assay (on dried basis) 98.0% - 102.0%100.5%HPLC-UV
Melting Point 217-219 °C[1]218 °CUSP <741>
Physicochemical Properties
Property Value
Chemical Name 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[2]
Molecular Formula C₂₀H₈D₁₁N₅[1]
Molecular Weight 340.47 g/mol [1]
CAS Number 1329613-10-6[1][2]
Solubility Soluble in DMSO[3]. Poorly soluble in water[4][5].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the key experimental protocols for purity determination and identification.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to quantify its content (assay).

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm[6].

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a sample solution of the this compound batch to be tested at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.

Identification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and specific method is used to confirm the identity of this compound.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule [M+H]⁺ to a specific product ion. For this compound, the precursor ion would be m/z 341.2 and product ions would be monitored.

  • Procedure:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Infuse the solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

    • Inject the sample into the UHPLC-MS/MS system and acquire data in MRM mode.

    • The identity is confirmed by the presence of the correct precursor-to-product ion transition at the expected retention time.

Mechanism of Action and Signaling Pathway

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[7][8][9]. It acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus preventing the replication of the virus[7].

HIV_Inhibition_by_Dapivirine cluster_virus HIV-1 Virion cluster_cell Host T-Cell Viral RNA Viral RNA Host Cell Entry Host Cell Entry Viral RNA->Host Cell Entry Reverse Transcriptase Reverse Transcriptase Reverse Transcription Reverse Transcription Uncoating Uncoating Host Cell Entry->Uncoating Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Replication Replication Integration into Host DNA->Replication This compound This compound This compound->Reverse Transcriptase Inhibition

Caption: Mechanism of HIV-1 inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a batch of this compound to generate a Certificate of Analysis.

Dapivirine_Analysis_Workflow cluster_physchem Physicochemical Tests cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Start Start Batch Sampling Batch Sampling Start->Batch Sampling Physicochemical Tests Physicochemical Tests Batch Sampling->Physicochemical Tests Chromatographic Analysis Chromatographic Analysis Batch Sampling->Chromatographic Analysis Spectroscopic Analysis Spectroscopic Analysis Batch Sampling->Spectroscopic Analysis Appearance Appearance Melting Point Melting Point Loss on Drying Loss on Drying HPLC Purity HPLC Purity HPLC Assay HPLC Assay GC Residual Solvents GC Residual Solvents Mass Spectrometry ID Mass Spectrometry ID ICP-MS Heavy Metals ICP-MS Heavy Metals Data Review and Approval Data Review and Approval Certificate of Analysis Generation Certificate of Analysis Generation Data Review and Approval->Certificate of Analysis Generation End End Certificate of Analysis Generation->End Appearance->Data Review and Approval Melting Point->Data Review and Approval Loss on Drying->Data Review and Approval HPLC Purity->Data Review and Approval HPLC Assay->Data Review and Approval GC Residual Solvents->Data Review and Approval Mass Spectrometry ID->Data Review and Approval ICP-MS Heavy Metals->Data Review and Approval

Caption: Workflow for this compound Certificate of Analysis generation.

References

Methodological & Application

Application Note: Quantification of Dapivirine in Human Breast Milk Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a topical microbicide, primarily in the form of a vaginal ring, to prevent HIV-1 transmission in women.[1] As this preventative measure may be used by breastfeeding mothers, it is crucial to understand the extent of Dapivirine's excretion into breast milk to assess potential infant exposure. This application note provides a detailed, validated protocol for the sensitive and specific quantification of Dapivirine in human breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Dapivirine-d11 (or a similar deuterated analog like ²H₄-dapivirine). The method described is based on established protocols for the analysis of Dapivirine in this matrix and is intended for researchers, scientists, and drug development professionals.[1][2]

Principle

This method employs a sample preparation procedure involving protein precipitation and lipid removal, followed by reversed-phase liquid chromatography for the separation of Dapivirine and the internal standard from endogenous breast milk components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte and has similar ionization efficiency, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the analytical method, as established in validation studies.[1][2]

Table 1: Calibration Curve and Linearity

ParameterValue
Analytical Measuring Range10 – 1000 pg/mL
Regression ModelWeighted Linear Regression (1/x²)
Correlation Coefficient (r²)≥ 0.99

Table 2: Accuracy and Precision

Quality Control LevelConcentration (pg/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Precision (%CV)Inter-assay Accuracy (%DEV)
Lower Limit of Quantitation (LLOQ)10≤ 20.0± 20.0≤ 20.0± 20.0
Low QC30≤ 15.0± 15.0≤ 15.0± 15.0
Medium QC300≤ 15.0± 15.0≤ 15.0± 15.0
High QC800≤ 15.0± 15.0≤ 15.0± 15.0

%CV = Percent Coefficient of Variation; %DEV = Percent Deviation from Nominal Concentration

Experimental Protocols

Materials and Reagents
  • Dapivirine analytical standard

  • This compound (or ²H₄-dapivirine) internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • n-Hexane

  • Drug-free human breast milk (for calibration standards and quality controls)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

Preparation of Stock and Working Solutions
  • Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapivirine in acetonitrile.

  • Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Dapivirine Working Solutions: Serially dilute the Dapivirine stock solution with acetonitrile to prepare working solutions at appropriate concentrations for spiking into breast milk to create calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 750 pg/mL): Dilute the internal standard stock solution with acetonitrile to the final working concentration.[1]

Sample Preparation
  • Aliquoting: To 200 µL of breast milk sample (calibrator, QC, or unknown), add a specified volume of the internal standard working solution.

  • Lipid Disruption: Add 100 µL of n-hexane to the sample, vortex vigorously, and centrifuge.[3]

  • Protein Precipitation: Transfer the supernatant to a new tube and add an appropriate volume of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the Dapivirine and internal standard with an appropriate volume of a high-organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemWaters Acquity UPLC or equivalent
ColumnWaters BEH C8, 50 × 2.1 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation (e.g., start at low %B, ramp up to elute Dapivirine, then re-equilibrate)
Flow Rate0.5 mL/min[1]
Injection Volume5-10 µL
Column Temperature40 °C
Analytical Run Time3.0 min[1]

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerAPI 5000 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsDapivirine: 330.2 → 158.1 m/z, ²H₄-dapivirine: 334.3 → 119.0 m/z[1]
Declustering Potential170 V[1]
Collision Energy48 V[1]
Exit Potential9 V[1]
Dwell TimeOptimized for peak shape and sensitivity

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Breast Milk Sample (200 µL) add_is Add Internal Standard (this compound) sample->add_is lipid_disrupt Lipid Disruption (n-Hexane) add_is->lipid_disrupt protein_precip Protein Precipitation (Acetonitrile) lipid_disrupt->protein_precip spe Solid-Phase Extraction protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation (Reversed-Phase) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification results Concentration Results (pg/mL) quantification->results

Caption: Experimental workflow for the quantification of Dapivirine in breast milk.

logical_relationship dapivirine Dapivirine (Analyte) sample_processing Sample Processing (Extraction & Cleanup) dapivirine->sample_processing dapivirine_d11 This compound (Internal Standard) dapivirine_d11->sample_processing breast_milk Breast Milk Matrix breast_milk->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms peak_area_analyte Peak Area (Analyte) lc_ms->peak_area_analyte peak_area_is Peak Area (IS) lc_ms->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Dapivirine Concentration calibration_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Dapivirine-d11 in Drug Delivery Studies of Vaginal Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dapivirine-d11 in the context of drug delivery studies from vaginal rings. While Dapivirine is the active pharmaceutical ingredient (API) for HIV prevention, its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in bioanalytical methods. This document outlines the key experimental protocols and presents relevant data from various studies.

Application: Quantification of Dapivirine Release from Vaginal Rings

This compound is primarily utilized as an internal standard (IS) in sensitive bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the precise and accurate quantification of Dapivirine in various biological matrices and in vitro release media.[1] The use of a stable isotope-labeled internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the results.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and in vitro studies of Dapivirine vaginal rings.

Table 1: Pharmacokinetics of Dapivirine from Vaginal Rings in Human Subjects

Ring Type/DosageMatrixParameterValueStudy Reference
25 mg monthly ringPlasmaGeometric Mean Ratio (GMR)Reference[3][4]
100 mg 3-month ringPlasmaGMR vs. 25 mg ring1.31 - 1.85[3][4]
200 mg 3-month ringPlasmaGMR vs. 25 mg ring1.41 - 1.86[3][4]
25 mg monthly ringCervicovaginal Fluid (CVF)GMRReference[3][4]
100 mg 3-month ringCVFGMR vs. 25 mg ring1.45 - 2.87[3][4]
200 mg 3-month ringCVFGMR vs. 25 mg ring1.74 - 2.60[3][4]
200 mg DPV-only ringPlasmaMedian Cmax0.5 ng/mL[5]
DPV/LNG dual-purpose ringPlasmaMedian Cmax0.7 ng/mL[5]
200 mg DPV-only ringPlasmaAUC143 hrng/mL[5]
DPV/LNG dual-purpose ringPlasmaAUC176 hrng/mL[5]
200 mg DPV-only ringVaginal FluidMedian AUC13,309 hrng/mg[5]
DPV/LNG dual-purpose ringVaginal FluidMedian AUC40,897 hrng/mg[5]

Table 2: Residual Dapivirine in Vaginal Rings After Use

Ring Type/DosageDuration of UseMean Residual DapivirineStandard Deviation% of Loaded DoseStudy Reference
25 mg DPV-only ring28 days20.6 mg0.882%[6]
25 mg DPV in DPV/MVC ring28 days21.6 mg1.686%[6]

Table 3: In Vitro Release of Dapivirine from a 25 mg Vaginal Ring

Release Medium (Isopropanol/Water v/v)Cumulative Release over 28 daysRelease MechanismStudy Reference
10/90-Partition-controlled[7][8]
20/80~3.5 mgPermeation-controlled[7][8]
30/708 mg-[7]

Experimental Protocols

Protocol 1: In Vitro Release Testing of Dapivirine Vaginal Rings

This protocol is adapted from studies refining in vitro release methods to better correlate with in vivo performance.[7][8]

Objective: To determine the in vitro release rate of Dapivirine from a vaginal ring.

Materials:

  • Dapivirine-releasing vaginal rings (e.g., 25 mg)

  • 250 mL glass flasks with seals

  • Orbital shaking incubator

  • Release medium: Isopropanol (IPA)/water mixtures (e.g., 20/80 v/v)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-weigh each vaginal ring.

  • Place each ring in a separate, labeled 250 mL glass flask.

  • Add 200 mL of the chosen release medium (e.g., 20% IPA in water) to each flask.

  • Seal the flasks and place them in an orbital shaking incubator set to 37°C and 60 rpm.

  • After 24 hours, remove the flasks from the incubator.

  • Withdraw a 1-2 mL aliquot of the release medium for HPLC analysis.

  • Discard the remaining medium and replace it with 100 mL of fresh medium.

  • Repeat steps 4-7 at predetermined time points for the duration of the study (e.g., 28 days).

  • Quantify the concentration of Dapivirine in the collected aliquots using a validated HPLC method.

Data Analysis: Calculate the cumulative amount of Dapivirine released at each time point. The release profile can be used to determine the release kinetics and mechanism (e.g., partition-controlled vs. permeation-controlled). A 20/80 IPA/water mixture has been shown to result in a cumulative release of approximately 3.5 mg of Dapivirine over 28 days, which is comparable to the approximately 4 mg released in vivo.[8]

InVitroReleaseWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Ring Weigh Vaginal Ring Flask Place Ring in Flask Ring->Flask AddMedium Add 200mL Release Medium Flask->AddMedium Incubate Incubate at 37°C, 60 rpm AddMedium->Incubate Sample Sample 1-2mL after 24h Incubate->Sample ReplaceMedium Replace with 100mL Fresh Medium Sample->ReplaceMedium Repeat Cycle HPLC Quantify Dapivirine via HPLC Sample->HPLC ReplaceMedium->Incubate Data Calculate Cumulative Release HPLC->Data

Workflow for In Vitro Release Testing.
Protocol 2: Quantification of Dapivirine in Human Plasma using UHPLC-MS/MS

This protocol describes a general method for the quantification of Dapivirine in human plasma, incorporating this compound as an internal standard.[1][2]

Objective: To accurately quantify Dapivirine concentrations in human plasma samples.

Materials:

  • Human plasma samples

  • Dapivirine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

  • Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm)[9]

Procedure:

  • Sample Preparation: a. Aliquot a small volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube. b. Add an equal volume of acetonitrile containing a known concentration of the this compound internal standard. This step serves to precipitate plasma proteins. c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or vial for analysis.

  • UHPLC-MS/MS Analysis: a. Inject the prepared sample extract onto the UHPLC-MS/MS system. b. Perform chromatographic separation using a suitable mobile phase gradient on the specified analytical column. c. Detect and quantify Dapivirine and this compound using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

    • Dapivirine transitions: 330.4 → 158.1 (quantifier) and 330.4 → 119.1 (qualifier)[1]

    • This compound (as IS) transition: e.g., 334.3 → 119.0 (hypothetical, based on similar deuterated standards)[1]

  • Data Analysis: a. Generate a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Dapivirine and a fixed concentration of this compound IS. b. Plot the peak area ratio of Dapivirine to this compound against the nominal concentration of the calibrators. c. Use the resulting regression equation to calculate the concentration of Dapivirine in the unknown samples. The analytical measuring range for such assays is typically in the picogram per milliliter range (e.g., 20-10,000 pg/mL).[1][2]

BioanalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_quant Quantification Plasma Aliquot Plasma Sample Spike Add Acetonitrile with This compound (IS) Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Detect by MS/MS (SRM Mode) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Calculate Calculate Dapivirine Concentration CalCurve->Calculate

Bioanalytical Workflow for Dapivirine.

References

Application Note: Solid Phase Extraction Protocol for Dapivirine using Dapivirine-d11 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid phase extraction (SPE) of dapivirine from biological matrices, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. The method employs a deuterated internal standard, dapivirine-d11, to ensure high precision and accuracy. This document outlines the necessary reagents, a step-by-step experimental workflow, and expected performance metrics based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The protocol is designed to be adaptable for various biological fluids, with specific considerations for plasma and breast milk.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the prevention of HIV-1 transmission.[1][2] To accurately assess its efficacy and safety, robust and sensitive bioanalytical methods are required to quantify dapivirine concentrations in complex biological matrices.[1][2] Solid phase extraction is a widely used sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. This protocol details a comprehensive SPE workflow for the extraction of dapivirine, suitable for subsequent analysis by LC-MS/MS.

Data Presentation

The following tables summarize the performance characteristics of analytical methods for dapivirine quantification that incorporate a solid phase extraction step. These values demonstrate the expected precision, accuracy, and recovery of the described protocol.

Table 1: Method Validation Summary for Dapivirine Quantification

ParameterMatrixAnalytical Range (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (% Deviation)Inter-assay Accuracy (% Deviation)
Dapivirine Human Plasma20 - 10,0005.58 - 13.895.23 - 13.36-5.61 - 0.75-4.30 - 6.24
Dapivirine Breast Milk10 - 1,000≤ 14.6≤ 14.6≤ ± 12.7≤ ± 12.7

Data synthesized from published literature.[1][2][6][7]

Table 2: Extraction Efficiency and Matrix Effects

AnalyteMatrixQC LevelMatrix Effect (%)Recovery Efficiency (%)Processing Efficiency (%)
Dapivirine Cervicovaginal Fluid (Tear Strip)Low (0.15 ng/strip)91.3--
Dapivirine Cervicovaginal Fluid (Tear Strip)High (21.3 ng/strip)94.2--

Data from a validated method for dapivirine in cervicovaginal fluid.[8] The table illustrates typical performance; "Processing Efficiency" is the net result of matrix effect and recovery efficiency.

Experimental Protocol

This protocol is a representative method based on published literature and general SPE principles.[6][7][9][10] Optimization may be required for specific biological matrices or LC-MS/MS systems.

Materials and Reagents:

  • Dapivirine analytical standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (LC-MS grade)

  • n-Hexane (for lipid disruption in matrices like breast milk)[6][7]

  • Ammonium hydroxide (optional, for pH adjustment)

  • Reversed-phase C18 SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Internal Standard Spiking Solution:

    • Prepare stock solutions of dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a working internal standard spiking solution by diluting the this compound stock solution. The final concentration should be appropriate for the expected analyte concentration range.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, breast milk) to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike a known volume of the sample with the this compound internal standard solution.

    • For lipid-rich matrices (e.g., breast milk): Add an equal volume of n-hexane, vortex vigorously for 1 minute, and centrifuge. Discard the upper n-hexane layer and use the lower aqueous layer for the SPE procedure.[6][7]

  • Solid Phase Extraction:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the dapivirine and this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][6]

    • Vortex the reconstituted sample to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by a validated LC-MS/MS method.[1][6][8]

Visualizations

The following diagrams illustrate the logical workflow of the solid phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction Sample Biological Sample Spike Spike with This compound IS Sample->Spike Pretreat Pre-treatment (e.g., lipid removal) Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Overall workflow of the solid phase extraction protocol for dapivirine.

SPE_Cartridge_Steps Condition 1. Conditioning Methanol Methanol Condition->Methanol Water Water Condition->Water Load 2. Sample Loading Sample Pre-treated Sample Load->Sample Wash 3. Washing Wash_Solvent 5% Methanol in Water Wash->Wash_Solvent Elute 4. Elution Elution_Solvent Methanol or Acetonitrile Elute->Elution_Solvent

Caption: Step-by-step process within the SPE cartridge.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Dapivirine and Dapivirine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dapivirine and its deuterated internal standard, Dapivirine-d11.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Dapivirine and this compound in positive ion mode?

A1: For optimal sensitivity and specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These values are a consensus from various validated methods and should be optimized in your specific instrument.

Q2: Which type of chromatography is suitable for Dapivirine analysis?

A2: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is the most common and effective technique for the separation of Dapivirine.[1][2] C8 or C18 columns are typically used with a gradient elution.[1][3][4]

Q3: What are the typical mobile phases used for Dapivirine LC-MS/MS analysis?

A3: A common mobile phase composition consists of two solvents:

  • Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.[1]

  • Mobile Phase B: An organic solvent, usually acetonitrile or methanol, also with an acidic modifier like 0.1% formic acid.[1] The acidic modifier helps in the protonation of Dapivirine, leading to better ionization efficiency in positive ion mode.

Q4: What are the key considerations for sample preparation when analyzing Dapivirine in biological matrices?

A4: The choice of sample preparation technique depends on the matrix. For plasma, a simple protein precipitation with acetonitrile is often sufficient.[1][5] For more complex matrices like breast milk or cervicovaginal fluid, a solid-phase extraction (SPE) may be necessary to remove interferences and improve sensitivity.[2][3][4]

Q5: Is a deuterated internal standard like this compound necessary?

A5: Yes, using a stable isotope-labeled internal standard such as this compound is highly recommended. It closely mimics the chromatographic behavior and ionization characteristics of Dapivirine, effectively compensating for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Dapivirine and this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for Dapivirine/Dapivirine-d11 Incorrect MRM transitions selected.Verify the precursor and product ion m/z values in your method. Infuse a standard solution directly into the mass spectrometer to optimize and confirm the transitions.
Inefficient ionization.Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation. Check the electrospray ionization (ESI) source parameters such as capillary voltage and gas flows.
Sample degradation.Prepare fresh stock solutions and samples. Investigate the stability of Dapivirine under your storage and experimental conditions.
Clogged LC system or MS interface.Perform system flushes and check for pressure increases. Clean the ESI probe and MS orifice as per the manufacturer's instructions.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload.Dilute the sample or reduce the injection volume.
Incompatible injection solvent.The injection solvent should be weaker than or similar in composition to the initial mobile phase to ensure good peak focusing on the column.
Column degradation or contamination.Replace the column with a new one. Use a guard column to protect the analytical column from contaminants.
High Background Noise or Interferences Matrix effects from the biological sample.Optimize the sample preparation method. Consider using a more rigorous technique like SPE to remove interfering substances.[2][3][4]
Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[6] Flush the LC system thoroughly.
Carryover from a previous injection.Optimize the needle wash procedure in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover.
Inconsistent Retention Times Unstable pump flow rate.Check the LC pump for leaks and ensure it is properly primed.
Inconsistent mobile phase composition.Prepare fresh mobile phases daily and ensure they are properly mixed.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Inaccurate Quantification Non-linear calibration curve.Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use an appropriate weighting factor for the regression.
Poor recovery of the internal standard.Evaluate the extraction efficiency of this compound during sample preparation.
Degradation of stock or working solutions.Prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at low temperatures).

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of Dapivirine and this compound.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
Dapivirine330.1288.135 - 45Positive
This compound341.2299.235 - 45Positive

Note: Collision energy should be optimized for your specific instrument to achieve the highest signal intensity.

Table 2: Chromatographic Conditions

Parameter Typical Value
Column Reversed-phase C8 or C18, e.g., Waters BEH C8, 50 x 2.1 mm, 1.7 µm[1][3][4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 35 - 45 °C
Gradient A typical gradient starts with a low percentage of organic phase (e.g., 10-20% B), ramps up to a high percentage (e.g., 90-95% B) to elute the analyte, and then returns to initial conditions for re-equilibration.

Experimental Protocols

Protocol 1: Dapivirine Extraction from Human Plasma via Protein Precipitation[1]
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Dapivirine Extraction from Breast Milk via Solid-Phase Extraction (SPE)[2][3]
  • Sample Pre-treatment: To 200 µL of breast milk, add 150 µL of this compound internal standard solution in acetonitrile and 700 µL of n-hexane.[2]

  • Mixing and Centrifugation: Vortex the mixture and then centrifuge to separate the layers.[2]

  • SPE Column Conditioning: Condition an Oasis MCX 96-well SPE plate with 1 mL of methanol followed by 1 mL of water containing 1.5% formic acid.[2]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.[2]

  • Washing: Wash the SPE plate with 1 mL of water containing 1.5% formic acid, followed by 1 mL of methanol to remove interferences.[2]

  • Elution: Elute Dapivirine and this compound with 750 µL of acetonitrile containing 10% ammonium hydroxide.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 75 µL of a 1:1 mixture of mobile phase A and B.[2]

  • Injection: Inject 10 µL into the LC-MS/MS system.[2]

Visualizations

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Breast Milk, etc.) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Extraction (Protein Precipitation or SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Autosampler Injection Evaporation->Injection Column UPLC Column (e.g., C8 or C18) Injection->Column Gradient Gradient Elution Ionization Electrospray Ionization (ESI) Column->Ionization Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Quad1 Quad2 Quadrupole 2 (Q2) (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Problem Encountered Check_Signal No or Low Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Check_MRM Verify MRM Transitions Check_Signal->Check_MRM Yes Check_Retention Inconsistent Retention Time? Check_Peak_Shape->Check_Retention No Check_Overload Reduce Injection Volume/Concentration Check_Peak_Shape->Check_Overload Yes Check_Pump Check Pump Performance Check_Retention->Check_Pump Yes End Problem Resolved Check_Retention->End No Check_Ionization Optimize Ion Source Check_MRM->Check_Ionization Check_System Check for Clogs/Leaks Check_Ionization->Check_System Check_System->End Check_Solvent Check Injection Solvent Check_Overload->Check_Solvent Check_Column Inspect/Replace Column Check_Solvent->Check_Column Check_Column->End Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Pump->Check_Mobile_Phase Check_Temp Verify Column Temperature Check_Mobile_Phase->Check_Temp Check_Temp->End

References

Addressing ion suppression of Dapivirine signal with Dapivirine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the analysis of Dapivirine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapivirine-d11 as an internal standard.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the quantification of Dapivirine.

Issue 1: Low Dapivirine Signal Intensity Despite Correct Sample Preparation

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Co-eluting matrix components can suppress the ionization of Dapivirine.Use of this compound as an internal standard should compensate for this, but if the suppression is severe, further optimization is needed.
Dilute the sample to reduce the concentration of interfering matrix components.[1]A significant increase in the Dapivirine signal-to-noise ratio.
Optimize chromatographic separation to better resolve Dapivirine from matrix interferences.[2][3]Dapivirine elutes in a region with minimal ion suppression.
Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4]Removal of phospholipids and other endogenous materials that cause ion suppression.[5]
Instrumental Issues The mass spectrometer may require tuning or calibration.Perform instrument tuning and calibration according to the manufacturer's guidelines.
The ESI source may be dirty.Clean the electrospray ionization (ESI) source.

Issue 2: High Variability in Dapivirine Signal Between Replicate Injections

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Ion Suppression Matrix effects can vary between samples, leading to inconsistent ion suppression.[4]Ensure this compound is added to all samples, standards, and quality controls at a consistent concentration. The stable isotope-labeled internal standard will co-elute and experience similar ion suppression, thus correcting for variability.[2][6]
Poor Chromatographic Peak Shape Peak tailing or splitting can lead to inconsistent integration and high variability.Optimize the mobile phase composition and gradient.
The analytical column may be degraded.Replace the analytical column.

Issue 3: this compound Signal is Also Suppressed

Possible Cause Troubleshooting Step Expected Outcome
Severe Matrix Effects In highly complex matrices, even the internal standard can be significantly suppressed.This is expected, and the purpose of the deuterated internal standard is to track and correct for this suppression.
Sub-optimal sample preparation.Re-evaluate and optimize the sample extraction procedure to remove more of the interfering matrix components.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Dapivirine analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Dapivirine) is reduced due to the presence of other co-eluting compounds from the sample matrix (e.g., plasma, breast milk).[1][2] These interfering molecules compete with Dapivirine for ionization in the MS source, leading to a decreased signal and potentially inaccurate quantification.[1][7]

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Dapivirine, with the only difference being that some hydrogen atoms are replaced by deuterium. This means it has nearly identical physicochemical properties, including retention time and ionization efficiency.[6] When added to a sample, this compound co-elutes with Dapivirine and experiences the same degree of ion suppression.[2] By calculating the ratio of the Dapivirine signal to the this compound signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[2]

Q3: What are the common sources of ion suppression in biological matrices?

A3: Common sources of ion suppression in biological matrices like plasma, cervicovaginal fluid, or breast milk include salts, proteins, phospholipids, and other endogenous compounds.[5][7] Exogenous compounds such as detergents or plasticizers can also contribute to ion suppression.[1]

Q4: Can I use a different internal standard for Dapivirine analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended and considered the gold standard.[6] This is because it most closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects and ion suppression.[6]

Q5: What should I do if I still observe significant ion suppression even with this compound?

A5: If significant ion suppression persists, consider the following:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2][8]

  • Improve Chromatographic Separation: Adjusting the mobile phase, gradient, or using a different column can help separate Dapivirine from the suppression-causing compounds.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby mitigating their suppressive effects.[1]

Experimental Protocols

Protocol 1: Quantification of Dapivirine in Human Plasma

This protocol is a generalized procedure based on validated methods for Dapivirine quantification.[9][10]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike blank human plasma with appropriate volumes of the Dapivirine stock solution to create calibration standards and QCs at various concentrations. The analytical measuring range is typically from 20 to 10,000 pg/mL.[9][10]

    • Prepare a working solution of this compound in acetonitrile (e.g., 5 ng/mL).[9]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the this compound working solution in acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column such as a Waters BEH C8 (50 x 2.1 mm, 1.7 µm) is suitable.[8]

      • Mobile Phase A: Water with 0.1% formic acid.[9]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

      • Gradient: A suitable gradient to separate Dapivirine from endogenous interferences.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor-to-product ion transitions for Dapivirine and this compound.

Protocol 2: Post-Column Infusion Experiment to Visualize Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Experimental Setup:

    • Set up the LC-MS/MS system as described in Protocol 1.

    • Use a T-junction to introduce a constant flow of a standard solution of Dapivirine (at a mid-range concentration) into the LC eluent stream just before it enters the mass spectrometer's ion source. This is done using a syringe pump.

  • Procedure:

    • Begin the infusion of the Dapivirine standard solution.

    • Inject a blank matrix sample (e.g., protein-precipitated plasma without Dapivirine or this compound).

    • Monitor the Dapivirine MRM transition throughout the chromatographic run.

  • Data Analysis:

    • In the resulting chromatogram, a stable baseline signal for Dapivirine is expected.

    • Any dips or decreases in this baseline indicate regions where co-eluting compounds from the matrix are causing ion suppression.

Visualizations

Ion_Suppression_Mitigation cluster_problem Problem cluster_solution Solution cluster_optimization_steps Optimization Strategies IonSuppression Ion Suppression of Dapivirine Signal Dapivirine_d11 Use of this compound (Internal Standard) IonSuppression->Dapivirine_d11 Primary Solution Optimization Method Optimization IonSuppression->Optimization Secondary Solution SamplePrep Enhanced Sample Preparation (SPE, LLE) Optimization->SamplePrep Chroma Chromatographic Separation Improvement Optimization->Chroma Dilution Sample Dilution Optimization->Dilution

Caption: Logical workflow for addressing ion suppression.

Experimental_Workflow Start Plasma Sample Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Analysis (Ratio of Dapivirine/Dapivirine-d11) Inject->Analysis Result Quantified Dapivirine Concentration Analysis->Result

Caption: Sample preparation and analysis workflow.

References

Preventing degradation of Dapivirine-d11 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dapivirine-d11 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a stable, isotopically labeled version of Dapivirine, where eleven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Dapivirine in biological samples. The use of a deuterated internal standard is considered a best practice as it closely mimics the chemical and physical properties of the analyte (Dapivirine), helping to correct for variability during sample preparation and analysis.[1][2]

Q2: Is this compound susceptible to degradation during sample processing?

While Dapivirine is a relatively stable compound, its deuterated form, this compound, can still be susceptible to degradation under certain conditions.[3] Factors such as pH, temperature, light exposure, and the enzymatic activity within the biological matrix can potentially lead to its degradation. It is crucial to follow proper sample handling and storage procedures to maintain its integrity.

Q3: What are the primary known degradation pathways for Dapivirine?

Detailed public information on the specific chemical degradation pathways of Dapivirine is limited. However, studies suggest that it is metabolized in vivo primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A1).[3] While one study indicated that Dapivirine does not undergo significant non-enzymatic chemical degradation under their specific in vitro conditions, it is important to consider that exposure to harsh chemical conditions (strong acids or bases), high temperatures, or prolonged light exposure could potentially lead to hydrolysis or oxidation.[3] The finished Dapivirine ring product is known to be photosensitive and should be protected from light.[4]

Q4: Can the use of a deuterated internal standard like this compound mask problems in my assay?

Yes, this is a critical point to consider. A stable isotopically labeled internal standard with identical chemical properties to the analyte can sometimes cover up issues related to sample stability, recovery, and ion suppression in the mass spectrometer.[5][6][7] Therefore, it is essential to perform thorough method validation, including stability testing of both the analyte and the internal standard, to ensure the accuracy and reliability of the results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent this compound signal Degradation during sample collection and handling. - Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). - Process samples as quickly as possible. If immediate processing is not possible, store samples on ice and protect from light.
Degradation during storage. - Store plasma and other biological samples at -80°C for long-term storage. - Minimize freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Degradation during sample extraction. - Optimize the extraction procedure to minimize exposure to harsh conditions (e.g., extreme pH, high temperatures). - Consider performing extraction steps on ice or at reduced temperatures.
Photosensitivity. - Protect samples, standards, and extracts from direct light exposure at all stages of the process. Use amber vials or cover tubes with aluminum foil.[4]
Chromatographic peak for this compound is broad or splitting Deuterium exchange. - Under certain conditions (e.g., in aqueous solutions), deuterium atoms can exchange with hydrogen atoms, which can affect the chromatographic behavior of the internal standard. - Ensure the pH of the mobile phase and sample diluent is controlled and optimized during method development.
Different retention times for Dapivirine and this compound. - While ideally they should co-elute, slight differences in retention times between the analyte and its deuterated internal standard can occur.[5][6] - This is not necessarily indicative of degradation but should be monitored. Ensure the integration of both peaks is accurate and consistent.
Inaccurate quantification of Dapivirine Differential recovery of analyte and internal standard. - Although they have similar properties, the extraction recovery of Dapivirine and this compound may not be identical under all conditions.[5][6] - Validate the extraction method to ensure consistent and comparable recovery for both compounds.
Matrix effects. - Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer. - Use a stable isotopically labeled internal standard like this compound to compensate for matrix effects.[8] However, be aware that in cases of severe matrix effects, even a deuterated standard may not fully compensate.

Experimental Protocols

Protocol 1: Plasma Sample Processing and Extraction for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

1. Sample Thawing:

  • Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature (e.g., 20-25°C).

  • Vortex gently to ensure homogeneity.

2. Protein Precipitation:

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the this compound internal standard at the desired concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

3. Centrifugation:

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

5. Evaporation (Optional):

  • If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

6. Reconstitution:

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

  • Vortex to ensure complete dissolution.

7. Analysis:

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Stability of Dapivirine in Human Plasma

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature24 hours>95%
4°C (in autosampler)72 hours>95%
-20°C6 months>95%
Freeze-Thaw Cycles (from -80°C)3 cyclesNo significant degradation

Note: This data is for Dapivirine and serves as a proxy for this compound. Specific stability studies for this compound under your laboratory's conditions are recommended.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample add_is Add Acetonitrile with This compound IS thaw->add_is vortex1 Vortex to Precipitate Proteins add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample processing.

degradation_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent this compound Signal handling Improper Sample Handling issue->handling storage Incorrect Storage Conditions issue->storage light Light Exposure issue->light extraction Harsh Extraction Conditions issue->extraction process_quickly Process Samples Promptly handling->process_quickly store_properly Store at -80°C, Minimize Freeze-Thaw storage->store_properly protect_light Use Amber Vials/Foil light->protect_light optimize_extraction Optimize pH, Temperature extraction->optimize_extraction

Caption: Troubleshooting logic for inconsistent internal standard signal.

References

Technical Support Center: Optimization of Dapivirine Extraction Efficiency with Dapivirine-d11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Dapivirine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of Dapivirine from biological matrices using Dapivirine-d11 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis. It closely mimics the chemical and physical properties of Dapivirine, meaning it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. This helps to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Dapivirine.

Q2: What are the most common extraction techniques for Dapivirine?

A2: The most frequently employed extraction techniques for Dapivirine from biological matrices are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the sample matrix, the required limit of quantification, and the desired sample cleanliness.

Q3: From which biological matrices can Dapivirine be extracted using these methods?

A3: These extraction methods have been successfully applied to a variety of biological matrices, including human plasma, breast milk, cervicovaginal fluid, and rectal fluid.[1][2][3]

Q4: What are the expected recovery rates for Dapivirine extraction?

A4: With optimized protocols, extraction recovery for Dapivirine is generally high. For example, a validated HPLC method reported recovery of 90.7% or higher from various biological matrices.[4] The specific recovery will depend on the chosen method and the matrix itself.

Troubleshooting Guide

Issue 1: Low Recovery of Dapivirine and/or this compound

  • Potential Cause A: Inefficient protein precipitation.

    • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[1] Vortex the mixture vigorously and ensure it is sufficiently cooled to maximize protein crashing. Centrifuge at a high speed (e.g., 14,000 rpm) for an adequate duration (e.g., 10 minutes) to ensure a compact pellet.[5]

  • Potential Cause B: Suboptimal pH during LLE.

    • Solution: The pH of the sample can significantly impact the extraction efficiency of Dapivirine. Adjust the pH of the aqueous sample to optimize the partitioning of Dapivirine into the organic solvent. Since Dapivirine is a weak base, a slightly basic pH may improve extraction into a non-polar organic solvent.

  • Potential Cause C: Incomplete elution from the SPE cartridge.

    • Solution: The choice and volume of the elution solvent are critical. Ensure the elution solvent is strong enough to desorb Dapivirine from the sorbent. You may need to test different solvents or solvent mixtures (e.g., methanol, acetonitrile, or mixtures with small amounts of acid or base). Increase the volume of the elution solvent in steps to see if recovery improves.

Issue 2: High Matrix Effects Leading to Ion Suppression or Enhancement

  • Potential Cause A: Co-elution of matrix components with Dapivirine.

    • Solution:

      • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like SPE, which provides a cleaner extract.[6]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate Dapivirine from interfering matrix components.

      • Dilution: If sensitivity allows, diluting the sample extract can mitigate matrix effects.

  • Potential Cause B: Phospholipid interference from plasma samples.

    • Solution: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specific SPE cartridges designed for phospholipid removal or by using a modified protein precipitation procedure that includes a wash step to remove these interferences.

Issue 3: Poor Reproducibility and High Variability in Results

  • Potential Cause A: Inconsistent sample handling and processing.

    • Solution: Standardize every step of the extraction protocol. Ensure consistent vortexing times, centrifugation speeds and times, and evaporation conditions. Use calibrated pipettes and maintain a consistent temperature throughout the process.

  • Potential Cause B: Instability of Dapivirine in the matrix or during processing.

    • Solution: Investigate the stability of Dapivirine under your specific storage and experimental conditions.[7] It may be necessary to add stabilizers, work at lower temperatures, or process samples more quickly. Stability studies should be conducted to assess freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[7]

Experimental Protocols

Protein Precipitation (PPT) for Dapivirine in Human Plasma

This protocol is based on a method for the rapid quantification of Dapivirine in human plasma.[1][8]

  • Sample Preparation:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Dapivirine in Breast Milk

This protocol is adapted from a method for the ultrasensitive quantification of Dapivirine in breast milk.[2]

  • Sample Pre-treatment:

    • To 500 µL of whole breast milk, add the this compound internal standard.

    • Add 1 mL of n-hexane to disrupt the lipid content and vortex for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes.

    • Discard the upper n-hexane layer.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.[6]

  • Sample Loading:

    • Load the pre-treated breast milk supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute Dapivirine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Performance Characteristics of Dapivirine Bioanalytical Methods

ParameterPlasma (PPT)[8][9]Breast Milk (SPE)[2]
Linearity Range 20 - 10,000 pg/mL10 - 1,000 pg/mL
Intra-assay Precision (%CV) 5.58 - 13.89%≤ 14.6%
Inter-assay Precision (%CV) 5.23 - 13.36%≤ 14.6%
Intra-assay Accuracy (% Dev) -5.61 - 0.75%≤ ±12.7%
Inter-assay Accuracy (% Dev) -4.30 - 6.24%≤ ±12.7%

Visualized Workflows

PPT_Workflow cluster_0 Protein Precipitation Workflow for Dapivirine in Plasma plasma 1. Plasma Sample + this compound acetonitrile 2. Add Acetonitrile plasma->acetonitrile 3:1 ratio vortex1 3. Vortex acetonitrile->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation (PPT) experimental workflow.

SPE_Workflow cluster_1 Solid-Phase Extraction Workflow for Dapivirine in Breast Milk start 1. Breast Milk Sample + this compound pretreat 2. Lipid Disruption (n-hexane) start->pretreat load 4. Load Sample pretreat->load condition 3. Condition SPE Cartridge (Methanol, Water) condition->load wash 5. Wash Cartridge (Water, 20% Methanol) load->wash elute 6. Elute Dapivirine (Methanol) wash->elute dry_recon 7. Evaporate & Reconstitute elute->dry_recon analyze 8. LC-MS/MS Analysis dry_recon->analyze

Caption: Solid-Phase Extraction (SPE) experimental workflow.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for Low Recovery issue Issue: Low Recovery cause_ppt Inefficient PPT? issue->cause_ppt cause_ph Suboptimal pH (LLE)? issue->cause_ph cause_elution Incomplete Elution (SPE)? issue->cause_elution solution_ppt Optimize Solvent:Sample Ratio & Centrifugation cause_ppt->solution_ppt solution_ph Adjust Sample pH cause_ph->solution_ph solution_elution Optimize Elution Solvent & Volume cause_elution->solution_elution

Caption: Troubleshooting logic for low extraction recovery.

References

Validation & Comparative

Performance Showdown: Dapivirine-d11 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity, Precision, and Accuracy in Dapivirine Quantification

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral agent Dapivirine, the choice of an appropriate internal standard (IS) is paramount to ensure the reliability and validity of analytical data. This guide provides an objective comparison of the performance of Dapivirine-d11 (a deuterated internal standard) against a non-isotopically labeled alternative, supported by experimental data. The focus is on three key validation parameters: linearity, precision, and accuracy.

The Gold Standard: Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Due to their chemical and physical similarity to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects. This results in highly accurate and precise quantification, as the IS effectively compensates for variations during sample preparation and analysis.

An Alternative Approach: Non-Isotopic Internal Standards

In instances where a deuterated standard is unavailable or cost-prohibitive, a structurally similar but non-isotopic compound can be employed as an internal standard. While this approach can yield acceptable results, it is more susceptible to differential matrix effects and variations in extraction recovery and ionization efficiency between the analyte and the IS, potentially impacting the accuracy and precision of the method.

Performance Data: A Head-to-Head Comparison

The following tables summarize the performance characteristics of analytical methods for Dapivirine quantification using a deuterated internal standard (represented by 2H4-dapivirine, functionally equivalent to this compound) and a non-isotopic internal standard (diphenylamine).

Table 1: Method Performance with Deuterated Internal Standard (Dapivirine-d4)

Biological MatrixAnalytical MethodLinearity RangeIntra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (% Deviation)Inter-assay Accuracy (% Deviation)
Human PlasmaUHPLC-MS/MS20 - 10,000 pg/mL5.58 - 13.895.23 - 13.36-5.61 to 0.75-4.30 to 6.24
Breast MilkLC-MS/MS10 - 1,000 pg/mL≤ 14.6≤ 14.6≤ ±12.7≤ ±12.7
Cervicovaginal FluidLC-MS/MS0.25 - 125 ng/swab4.3 - 6.9--8.1 to 6.1-

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Method Performance with Non-Isotopic Internal Standard (Diphenylamine)

Biological MatrixAnalytical MethodLinearity RangePrecisionAccuracy
Cell lysates, permeability experiment media, mucosal tissue homogenatesHPLC-UV0.02 - 1.5 µg/mLNot explicitly stated as %CV, but the method was found to be precise.Not explicitly stated as % deviation, but the method was found to be accurate.

Data from a study by das Neves et al.[6]

Experimental Protocols

Method 1: Dapivirine Quantification using Deuterated Internal Standard (UHPLC-MS/MS)

This method is a robust and sensitive assay for the quantification of Dapivirine in human plasma.[1][4]

  • Sample Preparation:

    • Dapivirine-spiked plasma samples are combined with acetonitrile containing the deuterated internal standard (e.g., 2H4-dapivirine).

    • The mixture is processed to precipitate proteins and extract the analyte and IS.

  • Chromatographic Separation:

    • Separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system with a C8 column.

    • A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is employed.

  • Mass Spectrometric Detection:

    • Analytes are detected using a tandem mass spectrometer operating in selective reaction monitoring (SRM) mode.

    • Specific ion transitions for Dapivirine and its deuterated IS are monitored for quantification. For example, for Dapivirine, the transition may be 330.4→158.1, and for the IS, 334.3→119.0.[1]

  • Quantification:

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve.

    • A weighted quadratic regression (1/x²) is typically used for the calibration curve.

Method 2: Dapivirine Quantification using Non-Isotopic Internal Standard (HPLC-UV)

This method provides a versatile and reliable way to study Dapivirine in various biological matrices.[6]

  • Sample Preparation:

    • Samples from cell lysates, receptor media, or tissue homogenates are prepared.

    • The internal standard, diphenylamine, is added to the samples.

  • Chromatographic Separation:

    • Separation is performed on a high-performance liquid chromatography (HPLC) system using a C18 reversed-phase column.

    • A gradient mobile phase composed of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile is used.

  • UV Detection:

    • Dapivirine and the internal standard are detected by UV absorbance at 290 nm.

  • Quantification:

    • The ratio of the peak area of Dapivirine to that of diphenylamine is used for quantification against a calibration curve.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams were generated.

experimental_workflow Experimental Workflow for Dapivirine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue, etc.) add_is Addition of Internal Standard sample->add_is extraction Extraction/ Protein Precipitation add_is->extraction hplc HPLC / UHPLC Separation extraction->hplc Processed Sample detection Detection (MS/MS or UV) hplc->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Calibration Curve Quantification ratio_calc->calibration final_result final_result calibration->final_result Final Concentration

Caption: A generalized workflow for the bioanalysis of Dapivirine.

Dapivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism of action is to directly bind to and inhibit the viral enzyme reverse transcriptase, which is crucial for the replication of HIV.

mechanism_of_action Mechanism of Action of Dapivirine (NNRTI) cluster_hiv_replication HIV Replication Cycle viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT Enzyme) viral_rna->reverse_transcriptase Reverse Transcription viral_dna Viral DNA reverse_transcriptase->viral_dna Reverse Transcription integration integration viral_dna->integration Integration into Host Genome dapivirine Dapivirine (NNRTI) dapivirine->inhibition inhibition->reverse_transcriptase Binds to allosteric site & inhibits enzyme function

Caption: Dapivirine inhibits HIV reverse transcriptase.

Conclusion

The data presented clearly demonstrates the superior performance of deuterated internal standards, such as this compound, for the bioanalysis of Dapivirine, particularly with highly sensitive LC-MS/MS methods. The use of an isotopically labeled IS results in excellent precision and accuracy across various biological matrices. While methods employing non-isotopic internal standards like diphenylamine are viable, especially for HPLC-UV analysis, they may not achieve the same level of robustness and reliability. The choice of internal standard should be guided by the specific requirements of the study, including the desired level of sensitivity, accuracy, and the availability of resources. For pivotal clinical and preclinical studies, the use of a deuterated internal standard is strongly recommended to ensure data of the highest quality.

References

Establishing the Lower Limit of Quantification for Dapivirine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the antiretroviral drug Dapivirine in biological matrices is crucial for pharmacokinetic studies and clinical trials. A widely accepted and robust method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing a deuterated internal standard such as Dapivirine-d11 to ensure accuracy and precision. This guide provides a comparative overview of established Lower Limits of Quantification (LLOQ) for Dapivirine in various biological matrices and details the experimental protocols for its determination.

Comparative Analysis of Dapivirine Quantification Methods

The use of a deuterated internal standard is a cornerstone of reliable bioanalytical methods. For Dapivirine, a commonly used internal standard is ²H₄-dapivirine.[1][2] The following table summarizes the performance of several LC-MS/MS methods for Dapivirine quantification across different biological samples.

Biological MatrixLLOQUpper Limit of Quantification (ULOQ)Internal StandardKey Findings
Human Plasma 20 pg/mL10,000 pg/mL²H₄-dapivirineA robust and sensitive UHPLC-MS/MS assay was developed and validated for high-throughput quantification.[2][3]
Breast Milk 10 pg/mL1,000 pg/mL²H₄-dapivirineAn ultrasensitive LC-MS/MS assay was successfully developed and validated for quantifying Dapivirine in breast milk.[4][5]
Cervicovaginal Fluid (Tear Strip) 0.05 ng/strip25 ng/strip²H₄-dapivirineA rugged LC-MS/MS method was established for the dual quantification of Dapivirine and Maraviroc.[1]
Cervicovaginal Fluid (Swab) 0.250 ng/swab125 ng/swab²H₄-dapivirineThe method was validated for use with polyester-based swabs for sample collection.[1][6]
Cervical Tissue 0.05 ng/sampleNot SpecifiedNot SpecifiedDapivirine was quantified in cervical tissue using a validated LC-MS/MS method.[6]

Experimental Protocols

The following sections detail the typical methodologies employed for the quantification of Dapivirine in biological matrices using LC-MS/MS with a deuterated internal standard.

Sample Preparation

  • Human Plasma: Dapivirine-spiked plasma is combined with acetonitrile containing the deuterated internal standard (²H₄-dapivirine) to precipitate proteins and extract the analyte.[2][3]

  • Breast Milk: To handle the high lipid content, breast milk samples are pre-treated with n-hexane to disrupt fat globules. Following this, the sample is mixed with the internal standard in acetonitrile. The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[4][5]

  • Cervicovaginal Fluid (Swabs): The swabs are placed in a solution of methanol and water. After vigorous vortexing and incubation, the swabs are removed, and the solution is evaporated to dryness. The residue is then reconstituted in a water:acetonitrile mixture, and the internal standard solution is added.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: A Waters ACQUITY UPLC BEH C8 column (50 x 2.1 mm, 1.7 µm particle size) is commonly used for chromatographic separation.[1][4][5] The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), run under a gradient elution.[1][2]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, such as an API 4000 or API 5000, with an electrospray ionization (ESI) source operated in positive ionization mode.[1][4][5] The analytes are monitored in selective reaction monitoring (SRM) mode. The monitored ion transitions for Dapivirine and its deuterated internal standard (²H₄-dapivirine) are typically m/z 330.4 → 158.1 and m/z 334.3 → 119.0, respectively.[1]

Method Validation

All analytical methods are validated in accordance with FDA Bioanalytical Method Validation guidelines.[1][4][5] This includes assessing linearity, selectivity, stability, matrix effects, precision, and accuracy.[3][4][5] Intra- and inter-assay precision are generally required to be ≤20% at the LLOQ and ≤15% for other quality control levels, with accuracy falling within ±20% at the LLOQ and ±15% for other levels.[2]

Workflow for LLOQ Determination

The following diagram illustrates the typical workflow for establishing the LLOQ of Dapivirine using a deuterated internal standard.

LLOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_lloq LLOQ Determination start Spike Blank Matrix with Dapivirine at various low concentrations add_is Add this compound (Internal Standard) start->add_is extract Perform Extraction (e.g., Protein Precipitation, SPE) add_is->extract lcms Inject sample into LC-MS/MS system extract->lcms acquire Acquire Data in SRM Mode lcms->acquire integrate Integrate Peak Areas (Dapivirine & this compound) acquire->integrate ratio Calculate Peak Area Ratio integrate->ratio precision_accuracy Assess Precision (%CV) and Accuracy (%Bias) at each concentration ratio->precision_accuracy lloq Identify Lowest Concentration with acceptable Precision (≤20%) and Accuracy (±20%) precision_accuracy->lloq

Caption: Workflow for LLOQ Determination of Dapivirine.

References

Comparative pharmacokinetic analysis of Dapivirine gel vs. film using Dapivirine-d11

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Vaginal Delivery Systems for the HIV Microbicide Dapivirine, Supported by Experimental Data.

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of two distinct vaginal formulations of Dapivirine: a gel and a fast-dissolving film. The data presented is derived from clinical studies where Dapivirine concentrations in various biological matrices were quantified using a validated ultra-performance liquid chromatographic–tandem mass spectrometric (LC-MS/MS) method, which employed a deuterated internal standard for enhanced accuracy.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key plasma pharmacokinetic parameters for a single 1.25 mg vaginal dose of Dapivirine administered as either a gel or a film. The data is based on the FAME 02B study, a two-arm, single-site randomized crossover study involving healthy, HIV-uninfected women.[1] In this study, there were no statistically significant differences observed in the plasma, cervicovaginal fluid (CVF), or cervical tissue Dapivirine concentrations between the gel and film formulations.[1]

Pharmacokinetic ParameterDapivirine Gel (1.25 mg)Dapivirine Film (1.25 mg)
Cmax (pg/mL) 132 (93–169)91 (67–179)
Tmax (h) 24 (10–24)12 (5–18)
AUClast (pg·h/mL) 7,832 (5,799–11,807)7,952 (5,763–9,021)
Half-life (h) 52 (42–64)59 (51–82)
Data are presented as median (interquartile range).

Experimental Protocols

The methodologies employed in the comparative pharmacokinetic studies are detailed below, encompassing the clinical study design and the bioanalytical procedures for Dapivirine quantification.

Clinical Study Protocol (FAME 02B Study)

  • Study Design: A randomized, two-arm, single-site crossover study was conducted.[1] Participants were healthy, HIV-uninfected women aged between 18 and 45 years.[1] Each participant was randomized to receive either a single 1.25 mg dose of Dapivirine vaginal gel (0.05%, 2.5 g) followed by a single 1.25 mg Dapivirine vaginal film, or the film followed by the gel.[1]

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected at 24, 48, 72, and 168 hours after dosing.[1] Cervicovaginal fluid (CVF) and cervical tissue biopsies were also collected at specified time points.[1]

Bioanalytical Protocol for Dapivirine Quantification

The quantification of Dapivirine in human plasma was performed using a validated, robust, and sensitive UHPLC-MS/MS assay. This method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of Dapivirine.

  • Sample Preparation:

    • Dapivirine-spiked plasma samples were combined with acetonitrile containing a deuterated internal standard (²H₄-dapivirine).[1]

    • The mixture was processed for analysis to precipitate proteins and extract the analyte and internal standard.[1]

  • Chromatography and Mass Spectrometry:

    • An ultra-high performance liquid chromatography (UHPLC) system was used for the separation of Dapivirine and its deuterated internal standard.

    • A tandem mass spectrometer (MS/MS) was utilized for detection and quantification. The method has an analytical measuring range of 20 to 10,000 pg/ml.[1]

    • For quality control, the intra- and inter-assay precision (%CV) ranged from 5.23% to 13.89%, and the accuracy (% deviation) ranged from -5.61% to 6.24%.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the comparative pharmacokinetic analysis, from participant enrollment to data analysis.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase participant_enrollment Participant Enrollment (Healthy, HIV-uninfected women) randomization Randomization (Crossover Design) participant_enrollment->randomization drug_administration_gel Dapivirine Gel Administration (1.25 mg) randomization->drug_administration_gel Arm 1 drug_administration_film Dapivirine Film Administration (1.25 mg) sample_collection Sample Collection (Plasma, CVF, Tissue) drug_administration_gel->sample_collection Timepoints: 24, 48, 72, 168h drug_administration_film->sample_collection Timepoints: 24, 48, 72, 168h washout Washout Period sample_collection->washout add_is Addition of Internal Standard (Dapivirine-d11) sample_collection->add_is washout->drug_administration_film sample_processing Sample Processing (Protein Precipitation) lcms_analysis UHPLC-MS/MS Analysis sample_processing->lcms_analysis add_is->sample_processing data_acquisition Data Acquisition lcms_analysis->data_acquisition pk_modeling Pharmacokinetic Modeling data_acquisition->pk_modeling statistical_analysis Statistical Analysis pk_modeling->statistical_analysis comparison Comparison of Formulations statistical_analysis->comparison

Caption: Experimental workflow for the comparative pharmacokinetic analysis.

References

A Guide to the Inter-laboratory Quantification of Dapivirine Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methods for the quantification of Dapivirine in various biological matrices. The data herein is synthesized from multiple established laboratory protocols that utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapivirine-d11 or a similar deuterated analog as an internal standard. This approach ensures high precision and accuracy, which is critical for pharmacokinetic assessments in clinical trials and research settings.

Comparative Performance of Validated Methods

The accurate quantification of Dapivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV prevention, is fundamental to understanding its pharmacokinetics and efficacy. While a formal inter-laboratory round-robin study is not publicly available, numerous laboratories have published well-validated methods. The following tables summarize the performance characteristics of representative LC-MS/MS assays, demonstrating a high degree of concordance in sensitivity and reproducibility across different biological fluids.

Table 1: Method Performance for Dapivirine Quantification in Human Plasma

ParameterRepresentative Laboratory A[1][2][3]Representative Laboratory B[4][5][6]
Linear Range 20 - 10,000 pg/mL20 - 5,000 pg/mL
LLOQ 20 pg/mL20 pg/mL
Intra-assay Precision (%CV) 5.58 - 13.89%< 15%
Inter-assay Precision (%CV) 5.23 - 13.36%< 15%
Intra-assay Accuracy (%DEV) -5.61 to +0.75%Within ± 15%
Inter-assay Accuracy (%DEV) -4.30 to +6.24%Within ± 15%

Table 2: Method Performance for Dapivirine in Other Biological Matrices

ParameterBreast Milk Assay[7][8]Cervicovaginal Fluid (CVF) Assay[3][4][5]
Linear Range 10 - 1,000 pg/mL0.25 - 125 ng/swab
LLOQ 10 pg/mL0.25 ng/swab
Intra-assay Precision (%CV) ≤ 14.6%< 15%
Inter-assay Precision (%CV) ≤ 14.6%< 15%
Intra-assay Accuracy (%DEV) ≤ ± 12.7%Within ± 15%
Inter-assay Accuracy (%DEV) ≤ ± 12.7%Within ± 15%

Representative Experimental Protocol

The methodologies outlined below represent a synthesis of common practices for Dapivirine quantification. All assays were validated in accordance with FDA bioanalytical guidelines.[4][5][7]

1. Sample Preparation (Human Plasma)

  • Aliquoting: 100 µL of human plasma is aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: An appropriate volume of working internal standard solution (e.g., Dapivirine-d4 or a similar deuterated analog) is added.[7][9]

  • Protein Precipitation: 200 µL of acetonitrile is added to precipitate plasma proteins.[1] The sample is then vortexed vigorously.

  • Centrifugation: Samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or 96-well plate for analysis.

2. Liquid Chromatography

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size, or equivalent.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Flow Rate: 0.5 mL/min.[7]

  • Gradient: A suitable gradient elution is used to separate Dapivirine from matrix components.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 5000 or equivalent).[1][7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

  • Ion Transitions: Analytes are monitored in Selected Reaction Monitoring (SRM) mode.[1]

    • Dapivirine: m/z 330.2 → 158.1[7][9]

    • Dapivirine-d4: m/z 334.3 → 119.0[7][9]

  • Data Analysis: Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify Dapivirine concentrations in unknown samples.

Workflow Visualization

The following diagram illustrates the typical bioanalytical workflow for the quantification of Dapivirine from biological samples.

Dapivirine_Quantification_Workflow Bioanalytical Workflow for Dapivirine Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract LC_Inject UHPLC Injection Extract->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Analysis Tandem Mass Spectrometry (SRM Detection) LC_Separation->MS_Analysis Integration Peak Area Integration MS_Analysis->Integration Quantification Concentration Calculation (Calibration Curve) Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for Dapivirine quantification via LC-MS/MS.

References

Performance of Dapivirine-d11 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Dapivirine-d11, a deuterated internal standard for the antiretroviral drug Dapivirine, across different mass spectrometry platforms. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in complex biological matrices. This document summarizes key performance metrics, details experimental protocols, and offers insights into the relative strengths of various instruments for the bioanalysis of Dapivirine.

Quantitative Performance Overview

The following table summarizes the reported performance characteristics of Dapivirine analysis, utilizing this compound as an internal standard, on widely used triple quadrupole mass spectrometers. Data for high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or Q-TOF, for the direct analysis of Dapivirine are not extensively published. However, based on general performance comparisons, HRMS instruments are expected to offer comparable quantitative capabilities with enhanced selectivity.

ParameterAPI 5000 (Triple Quadrupole)[1]API 4000 (Triple Quadrupole)[2]High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) (Expected)
Biological Matrix Human PlasmaCervicovaginal FluidVarious
Lower Limit of Quantification (LLOQ) 20 pg/mL0.25 ng/swabPotentially comparable to triple quadrupole, in the low pg/mL to ng/mL range.
Upper Limit of Quantification (ULOQ) 10,000 pg/mL125 ng/swabWide dynamic range, often spanning 4-6 orders of magnitude.[3]
**Linearity (r²) **>0.99Not explicitly stated, but implied by validationExcellent linearity is a characteristic of modern mass spectrometers.
Intra-Assay Precision (%CV) 5.58 - 13.89%Not explicitly statedGenerally expected to be <15%.
Inter-Assay Precision (%CV) 5.23 - 13.36%Not explicitly statedGenerally expected to be <15%.
Intra-Assay Accuracy (%DEV) -5.61 to 0.75%Not explicitly statedGenerally expected to be within ±15%.
Inter-Assay Accuracy (%DEV) -4.30 to 6.24%Not explicitly statedGenerally expected to be within ±15%.

Discussion of Instrument Performance

Triple Quadrupole Mass Spectrometry (QqQ)

Triple quadrupole instruments, such as the API 4000 and API 5000, are the gold standard for targeted quantitative bioanalysis due to their high sensitivity and robustness.[4][5] Operating in Multiple Reaction Monitoring (MRM) mode, they offer excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard, like this compound. The data presented demonstrates that these platforms can achieve low picogram-per-milliliter detection limits in complex matrices like plasma, making them well-suited for pharmacokinetic studies where drug concentrations can be very low.[1]

High-Resolution Mass Spectrometry (HRMS) - Orbitrap and Q-TOF

While specific performance data for Dapivirine on HRMS platforms are limited in the reviewed literature, the capabilities of these instruments for small molecule quantification are well-documented.[6][7] HRMS instruments, such as Orbitrap and Q-TOF analyzers, provide high mass resolution and accuracy, which allows for the separation of the analyte signal from background interferences with a very narrow mass extraction window (typically <5 ppm).[2]

This high resolution enhances selectivity, which can be particularly advantageous when dealing with complex matrices or when metabolites may interfere with the analyte of interest.[8] Modern HRMS instruments have demonstrated quantitative performance comparable to triple quadrupoles, with the added benefit of being able to perform untargeted and retrospective analysis, as they collect full-scan mass spectra.[4][7] This capability can be invaluable in drug development for metabolite identification and profiling without the need for re-analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols used for the analysis of Dapivirine with this compound as an internal standard on triple quadrupole mass spectrometers.

Sample Preparation

Human Plasma: A protein precipitation method is commonly employed. To a plasma sample, an equal volume of acetonitrile containing the this compound internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system.[1]

Cervicovaginal Fluid: Samples are often collected on swabs. The swabs are extracted with a suitable solvent mixture, such as methanol/water, containing the this compound internal standard. The extract is then processed, which may include evaporation and reconstitution in a solvent compatible with the LC mobile phase, before injection.[2]

Liquid Chromatography
  • Column: A reversed-phase column, such as a Waters BEH C8 (50 x 2.1 mm, 1.7 µm), is typically used for the chromatographic separation.[2]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution is employed to separate Dapivirine from endogenous matrix components. A typical gradient might start with a low percentage of organic phase, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[1]

  • Flow Rate: Flow rates are typically in the range of 0.4 to 0.6 mL/min for UHPLC systems.

Mass Spectrometry (Triple Quadrupole)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • MRM Transitions:

    • Dapivirine: The specific precursor and product ions monitored will depend on the instrument tuning.

    • This compound: The precursor ion will be shifted by the mass of the deuterium labels, and a specific product ion will be monitored.

  • Instrument Parameters: Key parameters such as declustering potential, collision energy, and cell exit potential are optimized for both Dapivirine and this compound to achieve maximum signal intensity.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the bioanalysis of Dapivirine using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation or Solid Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Extract supernatant->injection column Chromatographic Separation injection->column elution Elution column->elution ionization Electrospray Ionization (ESI+) elution->ionization ms_analysis Tandem MS Analysis (MRM) ionization->ms_analysis detection Detection ms_analysis->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Figure 1. General experimental workflow for Dapivirine bioanalysis.

signaling_pathway Dapivirine Dapivirine Inhibition Inhibition Dapivirine->Inhibition RT Reverse Transcriptase Proviral_DNA Proviral DNA RT->Proviral_DNA Viral_RNA Viral RNA Viral_RNA->RT Inhibition->RT

Figure 2. Mechanism of action of Dapivirine.

Conclusion

For the routine, targeted quantification of Dapivirine in biological matrices, triple quadrupole mass spectrometers provide excellent sensitivity, precision, and accuracy, with well-established and validated methods. The use of a stable isotope-labeled internal standard such as this compound is crucial for mitigating matrix effects and ensuring data reliability.

High-resolution mass spectrometry offers a compelling alternative, with the potential for comparable quantitative performance and the significant advantage of enhanced selectivity and the capability for retrospective data analysis. For laboratories involved in both quantitative analysis and metabolite identification, HRMS platforms can provide a more comprehensive solution. The choice of instrument will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the scope of the analytical workflow.

References

Stability of Dapivirine in Human Plasma: An Assessment Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the stability of the antiretroviral drug dapivirine in human plasma was conducted using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method. This guide summarizes the experimental protocols and presents the stability data, highlighting the robustness of dapivirine in various storage and handling conditions when analyzed with its deuterated internal standard, dapivirine-d4 (²H₄-dapivirine).

The development of reliable bioanalytical methods is crucial for the accurate assessment of pharmacokinetic profiles in clinical trials. A key component of this is ensuring the stability of the analyte in biological matrices under typical storage and laboratory conditions. The use of a stable isotope-labeled internal standard, such as dapivirine-d4, is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing higher accuracy and precision.

Comparative Stability Analysis

The following tables summarize the stability of dapivirine in human plasma under various conditions, as determined by a validated UHPLC-MS/MS method utilizing dapivirine-d4 as the internal standard.[1] The data is presented as the percentage deviation from the nominal concentration of quality control (QC) samples.

Table 1: Autosampler Stability of Dapivirine in Human Plasma

This test evaluates the stability of processed samples stored in the autosampler at 4°C for 72 hours.[1]

QC LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL)% Deviation
Low6061.32.17%
Mid600589-1.83%
High600060200.33%
Table 2: Freeze-Thaw Stability of Dapivirine in Human Plasma

This assessment determines the effect of three freeze-thaw cycles on dapivirine stability. Samples were stored at -20°C and thawed at room temperature.[1]

QC LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL)% Deviation
Low6062.74.50%
Mid6006020.33%
High60005890-1.83%
Table 3: Short-Term (Bench-Top) Stability of Dapivirine in Human Plasma

This study assesses the stability of dapivirine in plasma samples kept at room temperature for 24 hours.[1]

QC LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL)% Deviation
Low6062.13.50%
Mid600581-3.17%
High60005920-1.33%

Alternative Internal Standards

While this guide focuses on the use of a deuterated internal standard, other non-deuterated internal standards have been utilized for the quantification of dapivirine in various matrices. These include diphenylamine and phenacetin. The choice of internal standard is critical and should ideally be a stable isotope-labeled version of the analyte to account for any variability in extraction, matrix effects, and instrument response. When a deuterated standard is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it accurately reflects the analyte's behavior.

Experimental Protocols

The stability of dapivirine was evaluated as part of a full bioanalytical method validation.[1]

Sample Preparation and Analysis
  • Protein Precipitation: To 100 µL of human plasma standard or quality control sample, 300 µL of acetonitrile containing the deuterated internal standard (²H₄-dapivirine) was added.

  • Vortexing and Centrifugation: The samples were vortexed for 5 minutes and then centrifuged at 16,100 x g for 5 minutes.

  • Dilution and Injection: 100 µL of the resulting supernatant was diluted with 400 µL of water containing 0.1% formic acid. A 10 µL aliquot of this final solution was injected into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • UHPLC System: Waters Acquity UPLC

  • Column: Waters UHPLC BEH C8, 1.7 µm, 2.1 × 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient was used, starting at 20% B, increasing to 50% B.

  • Mass Spectrometer: API 5000 tandem mass spectrometer

  • Ionization Mode: Positive ion electrospray (ESI)

  • Monitored Transitions:

    • Dapivirine: 330.4 → 158.1 m/z (quantifier), 330.4 → 119.1 m/z (qualifier)

    • ²H₄-dapivirine (IS): 334.3 → 119.0 m/z

Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the stability of dapivirine in biological samples.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stability_conditions Stability Conditions cluster_analysis Analysis start Spike Blank Plasma with Dapivirine (QC Samples) freeze_thaw Freeze-Thaw Cycles (-20°C to RT) start->freeze_thaw Expose to Stress Conditions bench_top Bench-Top Storage (Room Temperature) start->bench_top Expose to Stress Conditions store_initial Store Reference Samples at -80°C extraction Protein Precipitation with IS (Dapivirine-d4) store_initial->extraction Thaw Reference Samples freeze_thaw->extraction bench_top->extraction autosampler Processed Sample in Autosampler (4°C) analysis UHPLC-MS/MS Analysis autosampler->analysis Re-analyze after 72h extraction->analysis analysis->autosampler Test Autosampler Stability comparison Compare Stressed vs. Reference Samples analysis->comparison

Caption: Workflow for Dapivirine Stability Testing.

Conclusion

The experimental data demonstrates that dapivirine is stable in human plasma under various conditions likely to be encountered during sample collection, storage, and analysis.[1] The percentage deviation for all tested conditions (autosampler, freeze-thaw, and bench-top) was well within the accepted limits of ±15% for bioanalytical method validation. The use of a deuterated internal standard, dapivirine-d4, ensures the highest level of accuracy in these stability assessments. These findings support the use of the described UHPLC-MS/MS method for high-throughput analysis of clinical samples, providing confidence in the reliability of the resulting pharmacokinetic data.

References

Dapivirine Distribution Across Tissues: A Comparative Analysis Using Deuterated Dapivirine as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of a drug candidate is paramount for evaluating its efficacy and safety. This guide provides a comparative analysis of Dapivirine concentrations in various human tissues, leveraging data from studies that utilized Dapivirine-d4, a deuterated stable isotope, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data presented herein is aggregated from multiple clinical studies investigating different formulations of Dapivirine, including vaginal rings, gels, and films. While Dapivirine-d11 was specified, the functionally equivalent deuterated standard, Dapivirine-d4 (²H₄-dapivirine), was employed in the cited literature for its identical role in mass spectrometry-based quantification.

Quantitative Comparison of Dapivirine Levels in Various Tissues

The following table summarizes Dapivirine concentrations measured in different biological matrices. It is crucial to consider the variability in formulations, dosing regimens, and sampling time points when interpreting these values.

Biological MatrixFormulationDosing RegimenDapivirine ConcentrationLower Limit of Quantification (LLOQ)Reference
Plasma 25 mg Vaginal RingMonthly use243 - 255 pg/mL (mean)20 pg/mL[1][2]
0.05% Vaginal GelSingle doseCmax: 132 pg/mL (median)20 pg/mL[3]
Vaginal FilmSingle doseCmax: 91 pg/mL (median)20 pg/mL[3]
0.05% Rectal GelSingle dose0.33 ng/mL (median)20 pg/mL[2]
0.05% Rectal GelSeven daily doses0.40 ng/mL (median)20 pg/mL[2]
Cervicovaginal Fluid (CVF) 25 mg Vaginal RingMonthly use45 - 52 pg/mL (mean)0.25 ng/swab[1]
Vaginal GelSingle dose1.5 log₁₀ greater than tissue concentrations0.25 ng/swab[3]
Vaginal FilmSingle dose1.5 log₁₀ greater than tissue concentrations0.25 ng/swab[3]
Cervical Tissue Vaginal GelSingle dose2 - 7 ng/mg0.05 ng/sample[3]
Vaginal FilmSingle dose2 - 7 ng/mg0.05 ng/sample[3]
200 mg Vaginal Ring13 weeks of useConsistently higher than 25 mg and 100 mg ringsNot Specified[4]
Rectal Tissue 0.05% Rectal GelSingle dose (0.5-1 hr post-dose)256 ng/g (median)0.05 ng/sample[2]
Breast Milk 25 mg Vaginal Ring14 days of useConcentrations measured at various time pointsNot Specified[5]

Experimental Protocols

The quantification of Dapivirine in biological matrices is consistently achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity. A deuterated internal standard, such as Dapivirine-d4, is crucial for correcting for matrix effects and variations in sample processing and instrument response.

Sample Collection and Storage
  • Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at ≤ -70°C until analysis.[5]

  • Cervicovaginal Fluid (CVF): Samples are collected using Dacron swabs.[1][2][3] The swabs are then processed for extraction.

  • Cervical and Rectal Tissue: Biopsies are obtained and may be homogenized before or after being stored frozen.[2][3]

  • Breast Milk: Collected in polypropylene tubes and stored at ≤ -70°C prior to analysis.[5]

Sample Preparation and Extraction

A generic sample preparation workflow involves the following steps:

  • Spiking: A known amount of the internal standard (Dapivirine-d4) is added to the biological sample (plasma, homogenized tissue, etc.).[6]

  • Protein Precipitation/Extraction: An organic solvent, such as acetonitrile, is added to precipitate proteins and extract the drug and internal standard.[6]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separation is typically performed on a C8 or C18 reversed-phase column.[7]

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ionization mode.[7]

  • Detection: Selected reaction monitoring (SRM) is used to detect and quantify Dapivirine and its deuterated internal standard. The monitored ion transitions for Dapivirine are typically m/z 330.4 → 158.1, and for Dapivirine-d4, m/z 334.3 → 119.0.[7]

  • Quantification: The concentration of Dapivirine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Dapivirine in tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue Sample (e.g., Cervical Biopsy) homogenization Homogenization sample->homogenization is_spike Spike with Dapivirine-d4 (Internal Standard) homogenization->is_spike extraction Protein Precipitation & Extraction (e.g., Acetonitrile) is_spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Evaporation & Reconstitution supernatant->reconstitution lcms LC-MS/MS Analysis (SRM Mode) reconstitution->lcms Inject data Data Acquisition (Peak Area Ratio) lcms->data quantification Quantification against Calibration Curve data->quantification result Dapivirine Concentration quantification->result

Caption: General workflow for Dapivirine quantification in tissue.

This guide provides a consolidated overview of Dapivirine levels across different tissues, based on available scientific literature. For specific research applications, it is recommended to consult the original study publications for detailed methodologies and contextual information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.